N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
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Overview
Description
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, methoxyethoxy, fluoro, nitro, and thiophene carboxamide, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenyl Intermediate: The starting material, 2,4-dichloro-5-(2-methoxyethoxy)aniline, undergoes a nucleophilic substitution reaction with 2-fluoro-4-nitrophenol in the presence of a base such as potassium carbonate to form the phenyl ether intermediate.
Thiophene Carboxamide Formation: The phenyl ether intermediate is then reacted with 2-thiophenecarbonyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, mild to moderate temperatures.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Substituted derivatives with new functional groups replacing the chloro groups.
Scientific Research Applications
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anti-cancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
- **N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-chloro-4-nitrophenoxy)-2-thiophenecarboxamide
- **N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-bromo-4-nitrophenoxy)-2-thiophenecarboxamide
Uniqueness
This compound stands out due to the presence of the fluoro group, which can significantly influence its reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O6S/c1-29-5-6-30-18-10-15(12(21)9-13(18)22)24-20(26)19-17(4-7-32-19)31-16-3-2-11(25(27)28)8-14(16)23/h2-4,7-10H,5-6H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDWMLOJEDWBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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